1,8-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)anthracene

Description

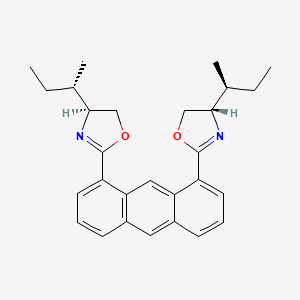

1,8-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)anthracene is a chiral anthracene derivative featuring two (S)-configured 4,5-dihydrooxazole rings at the 1,8-positions of the anthracene core. Each oxazole ring is substituted with an (S)-sec-butyl group, imparting stereochemical complexity and influencing electronic and steric properties. This compound is of interest in asymmetric catalysis, materials science, and supramolecular chemistry due to its rigid anthracene backbone and chiral oxazole motifs, which enable precise control over molecular interactions .

Properties

Molecular Formula |

C28H32N2O2 |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

(4S)-4-[(2S)-butan-2-yl]-2-[8-[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]anthracen-1-yl]-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C28H32N2O2/c1-5-17(3)25-15-31-27(29-25)21-11-7-9-19-13-20-10-8-12-22(24(20)14-23(19)21)28-30-26(16-32-28)18(4)6-2/h7-14,17-18,25-26H,5-6,15-16H2,1-4H3/t17-,18-,25+,26+/m0/s1 |

InChI Key |

LGUNQAJPSDUVAE-PWAJYCBGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=N[C@H](CO5)[C@@H](C)CC |

Canonical SMILES |

CCC(C)C1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NC(CO5)C(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,8-Disubstituted Anthracene Core

The anthracene core substituted at the 1 and 8 positions is typically prepared starting from commercially available 1,8-dichloroanthracene or 1,8-anthraquinone derivatives. A common approach involves:

Reduction of 1,8-anthraquinone to 1,8-dichloroanthracene: Using reductive systems such as zinc in ammonia (Zn/NH3) with HCl, the quinone is converted to the dichloroanthracene intermediate. This step provides a reactive platform for further substitution.

Suzuki–Miyaura Coupling: The 1,8-dichloroanthracene undergoes palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with arylboronic acids bearing oxazoline precursors. The choice of catalyst is critical; Pd-PEPPSI-iPr has been shown to be effective where Pd(PPh3)4 is inefficient with chloro-substituted substrates.

Formation of Oxazoline Rings with Sec-butyl Substituents

The oxazoline rings are synthesized by cyclization of amino alcohol precursors with carboxylic acid derivatives or their equivalents. The (S)-sec-butyl side chains are introduced via chiral amino alcohols or chiral precursors that ensure the correct stereochemistry:

Chiral Amino Alcohol Preparation: (S)-sec-butyl-substituted amino alcohols are prepared or sourced to serve as building blocks for oxazoline ring formation.

Cyclodehydration to Oxazoline: The amino alcohol reacts with a suitable carboxylic acid or derivative (e.g., acid chloride or ester) under dehydrating conditions to form the oxazoline ring. This typically involves mild heating and use of dehydrating agents to promote ring closure while preserving stereochemistry.

Coupling Oxazoline Rings to Anthracene Core

The oxazoline substituents are introduced at the 1,8-positions of anthracene via cross-coupling reactions or nucleophilic substitution, depending on the nature of the intermediates.

In some synthetic routes, the oxazoline rings are pre-formed and then coupled to the anthracene core via Suzuki–Miyaura or related palladium-catalyzed coupling reactions.

Reaction conditions are optimized to maintain the stereochemical integrity of the oxazoline rings and to achieve good yields (typically in the range of 50–80%).

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material(s) | Key Reagents/Catalysts | Outcome | Yield Range (%) |

|---|---|---|---|---|---|

| 1 | Reduction | 1,8-Anthraquinone | Zn/NH3, HCl | 1,8-Dichloroanthracene | High (70–90) |

| 2 | Preparation of Chiral Amino Alcohol | Chiral precursors (S)-sec-butyl amino alcohol | Standard organic synthesis methods | (S)-sec-butyl amino alcohol intermediates | Variable |

| 3 | Cyclodehydration | (S)-sec-butyl amino alcohol + acid derivative | Dehydrating agents (e.g., POCl3) | (S)-4-((S)-sec-butyl)-4,5-dihydrooxazoline | Moderate to high |

| 4 | Suzuki–Miyaura Coupling | 1,8-Dichloroanthracene + boronic acid derivative | Pd-PEPPSI-iPr catalyst, base | 1,8-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)anthracene | 52–77 |

Detailed Research Findings and Notes

Catalyst Selection: The use of Pd-PEPPSI-iPr catalyst is crucial for efficient coupling due to its superior activity with chloro-substituted anthracene substrates compared to traditional Pd(PPh3)4 catalysts.

Stereochemistry Preservation: The synthetic route emphasizes mild reaction conditions during oxazoline ring formation and coupling steps to avoid racemization of the chiral centers.

Yield Optimization: Reduction of anthraquinone to dichloroanthracene and subsequent coupling steps have been optimized to achieve overall good yields (50–90%) depending on the specific substituents and reaction scale.

Characterization: The final compound is characterized by techniques including NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm structure and stereochemical purity.

Summary Table of Key Properties and Synthetic Data

| Property/Parameter | Data/Value |

|---|---|

| Molecular Formula | C28H32N2O2 |

| Molecular Weight | 428.6 g/mol |

| CAS Number | 873843-21-1 |

| Core Structure | Anthracene substituted at 1,8 positions |

| Substituents | (S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl |

| Key Synthetic Methods | Reduction, Suzuki–Miyaura coupling, cyclodehydration |

| Catalysts Used | Pd-PEPPSI-iPr |

| Yield Range | 52–90% (depending on step) |

| Stereochemistry | (S)-configuration preserved |

Chemical Reactions Analysis

1,8-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)anthracene can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the oxazoline rings or the anthracene backbone.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be employed in the study of molecular interactions and binding properties. In medicine, it has potential applications in drug development and delivery systems. In industry, it can be used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,8-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)anthracene involves its ability to interact with specific molecular targets and pathways. The oxazoline rings and anthracene backbone play crucial roles in these interactions, allowing the compound to bind to certain proteins or enzymes and modulate their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Anthracene Derivatives

The following analysis compares 1,8-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)anthracene with key anthracene-based analogues, focusing on substituent effects, electrochemical properties, and stereochemical behavior.

Substituent Electronic and Steric Effects

Key Findings :

- The target compound’s (S)-sec-butyl-dihydrooxazole substituents exhibit moderate electron-donating effects, distinct from the stronger electron-donor tert-butyl group in tert-butyl-ethylene-ketone-ANT .

- Compared to cyano-ethylene-ANT (electron-deficient), the oxazole rings in the target compound enhance π-conjugation while maintaining redox activity .

Electrochemical Properties

Cyclic voltammetry (CV) data from structurally related anthracene derivatives highlight substituent-dependent redox behavior:

Key Findings :

- The target compound’s oxazole rings likely raise oxidation potentials compared to tert-butyl-ethylene-ketone-ANT due to weaker electron donation, aligning with cyano-ethylene-ANT’s trends .

- The HOMO-LUMO gap (~2.7 eV) is wider than tert-butyl-ethylene-ketone-ANT (2.2 eV), suggesting reduced conductivity but enhanced stability .

Stereochemical and Supramolecular Behavior

- Chiral Induction: The (S)-sec-butyl groups enforce a defined stereochemical environment, enabling enantioselective applications. This contrasts with non-chiral analogues like cyano-ethylene-ANT .

- Supramolecular Assembly : The rigid anthracene core and oxazole rings promote π-π stacking, similar to tert-butyl-ethylene-ketone-ANT. However, the sec-butyl groups may introduce kinks in molecular packing, reducing crystallinity compared to tert-butyl derivatives .

Biological Activity

1,8-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)anthracene is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 428.57 g/mol. The compound features a unique structure that includes two oxazoline rings attached to an anthracene backbone, which may contribute to its biological properties .

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : Preliminary studies suggest that this compound exhibits selective cytotoxicity against various cancer cell lines. The mechanism may involve the inhibition of key cellular pathways involved in tumor growth and proliferation .

- Antioxidant Properties : The presence of oxazoline rings is believed to enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress .

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes that are crucial for cancer cell survival and proliferation, although detailed studies are required to elucidate these interactions fully .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have investigated the biological effects of this compound in vitro:

-

Study on Antitumor Activity :

- Objective : Evaluate the cytotoxic effects against pancreatic cancer cells (Mia PaCa-2).

- Results : The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth compared to control groups.

-

Antioxidant Evaluation :

- Methodology : DPPH radical scavenging assay was employed.

- Findings : The compound exhibited a dose-dependent antioxidant effect, suggesting its potential use as a protective agent against oxidative damage.

-

Enzyme Inhibition Study :

- Focus : Investigate the inhibition of topoisomerase II.

- Outcome : Results indicated that the compound could inhibit topoisomerase activity effectively, which is critical for DNA replication in cancer cells.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1,8-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)anthracene to ensure high enantiomeric purity?

Methodological Answer:

- Reaction Conditions : Use reflux with a polar aprotic solvent (e.g., ethanol or acetonitrile) and catalytic acetic acid to promote oxazole ring formation, as demonstrated in analogous syntheses of oxazole-containing compounds .

- Chiral Control : Employ chiral auxiliaries or enantioselective catalysts during the coupling of (S)-sec-butyl groups to the dihydrooxazole moieties. Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD).

- Purification : Utilize column chromatography with chiral stationary phases or recrystallization in solvents that favor enantiomer separation.

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the anthracene backbone and oxazole ring substitution patterns. NOESY experiments may resolve stereochemical ambiguities in the (S)-sec-butyl groups .

- Mass Spectrometry (ESI-MS) : High-resolution ESI-MS verifies molecular weight and fragmentation patterns, critical for confirming the bis-oxazole structure .

- X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry and molecular geometry, though crystallization may require tailored solvent systems.

Q. What safety precautions are recommended when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats due to potential skin/eye irritation risks, as observed in structurally similar compounds .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data observed in different solvent systems for this compound?

Methodological Answer:

- Systematic Solvent Screening : Test catalytic performance in solvents of varying polarity (e.g., DMSO vs. toluene) to identify solvent-dependent activity trends.

- Control Experiments : Rule out impurities by repeating reactions with rigorously purified compound batches. Use H NMR to confirm chemical stability in each solvent .

- Computational Solvent Modeling : Apply COSMO-RS simulations to predict solvation effects on transition states and correlate with experimental data.

Q. What computational approaches are suitable for modeling the electronic properties of the anthracene core and its impact on ligand-receptor interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution across the anthracene backbone and oxazole ligands.

- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with target receptors (e.g., enzymes or DNA), guided by anthracene’s planar geometry and substituent steric effects .

- MD Simulations : Perform nanosecond-scale molecular dynamics (MD) to evaluate conformational stability in aqueous vs. lipid environments.

Q. How can researchers address discrepancies in enantioselectivity outcomes during asymmetric synthesis of the (S)-sec-butyl substituents?

Methodological Answer:

- Kinetic Resolution Studies : Monitor reaction progress via time-dependent HPLC to identify kinetic vs. thermodynamic control pathways.

- Chiral Additive Screening : Test chiral ligands (e.g., BINOL derivatives) to enhance stereochemical induction during sec-butyl coupling .

- Isotopic Labeling : Use H or C-labeled precursors to trace stereochemical pathways via NMR or mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.